Bis(2,2,2-trifluoroethyl) itaconate

Optical Materials Polymer Science Contact Lens Manufacturing

Bis(2,2,2-trifluoroethyl) itaconate (BTFEI) is a fluorinated diester monomer derived from itaconic acid, with the molecular formula C9H8F6O4 and a molecular weight of 294.15 g/mol. It is characterized by the presence of two electron-withdrawing trifluoroethyl ester groups on a polymerizable itaconate backbone, which confer distinct physicochemical properties compared to non-fluorinated or partially fluorinated itaconate analogs.

Molecular Formula C9H8F6O4
Molecular Weight 294.15 g/mol
CAS No. 104534-96-5
Cat. No. B035080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,2-trifluoroethyl) itaconate
CAS104534-96-5
Molecular FormulaC9H8F6O4
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESC=C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F
InChIInChI=1S/C9H8F6O4/c1-5(7(17)19-4-9(13,14)15)2-6(16)18-3-8(10,11)12/h1-4H2
InChIKeyIRXUFAGEXMCXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,2,2-trifluoroethyl) Itaconate (CAS 104534-96-5) Technical Baseline for Advanced Material Procurement


Bis(2,2,2-trifluoroethyl) itaconate (BTFEI) is a fluorinated diester monomer derived from itaconic acid, with the molecular formula C9H8F6O4 and a molecular weight of 294.15 g/mol [1]. It is characterized by the presence of two electron-withdrawing trifluoroethyl ester groups on a polymerizable itaconate backbone, which confer distinct physicochemical properties compared to non-fluorinated or partially fluorinated itaconate analogs [2]. Its primary application is as a specialty monomer for the synthesis of high-performance fluorinated polymers used in optical fibers, rigid gas permeable contact lenses, and potentially as an electrolyte co-solvent [3].

The Risk of Generic Substitution: Why Bis(2,2,2-trifluoroethyl) Itaconate Cannot Be Interchanged with Other Itaconate Esters


The procurement of a generic itaconate ester or even another fluorinated analog without precise structural verification can lead to significant performance deviations in end-use applications. The specific combination of the itaconate core and two short-chain trifluoroethyl groups in Bis(2,2,2-trifluoroethyl) itaconate results in a unique balance of high fluorine content (by weight), hydrophobicity, and refractive index that is not replicated by non-fluorinated esters like dibutyl itaconate or by more heavily fluorinated esters like bis(hexafluoroisopropyl) itaconate [1]. These differences manifest in critical material properties such as optical clarity, oxygen permeability, and copolymer compatibility, as documented in patents for optical fibers and medical devices [2]. Substituting with a similar-sounding compound without verifying the exact CAS number 104534-96-5 will likely result in off-specification polymer performance.

Quantifiable Differentiation of Bis(2,2,2-trifluoroethyl) Itaconate (CAS 104534-96-5) from Closest Analogs


Refractive Index Advantage vs. Non-Fluorinated Itaconate Esters

Bis(2,2,2-trifluoroethyl) itaconate exhibits a significantly lower refractive index (n20/D) compared to non-fluorinated alkyl itaconate esters. This lower refractive index is a critical requirement for optical cladding materials in fibers and for achieving desirable optical properties in ophthalmic devices [1]. The target compound's refractive index is reported as 1.369, while a common non-fluorinated analog, dibutyl itaconate, has a reported refractive index of 1.444 .

Optical Materials Polymer Science Contact Lens Manufacturing

Physical State and Boiling Point Differentiation for Process Engineering

The physical state and volatility of a monomer are critical factors in industrial handling and polymerization processes. Bis(2,2,2-trifluoroethyl) itaconate is a liquid at room temperature with a reported boiling point of 227.1°C at 760 mmHg . In contrast, the non-fluorinated analog dibutyl itaconate has a much higher boiling point of 284°C [1]. This indicates that the target compound is more volatile and easier to purify by distillation, a crucial advantage in manufacturing.

Polymer Synthesis Process Chemistry Monomer Handling

Enhanced Hydrophobicity and Chemical Resistance Compared to Non-Fluorinated Itaconates

The incorporation of two trifluoroethyl groups confers a high degree of hydrophobicity to the monomer and its resulting polymers, a property essential for applications requiring moisture resistance and anti-fouling surfaces . While no direct contact angle measurement for the target compound's homopolymer was found, a class-level comparison is possible. Fluorinated poly(diitaconate)s, in general, are known to produce significantly more hydrophobic surfaces than their non-fluorinated counterparts. For instance, poly(1H,1H,2H,2H-perfluorodecanoyl diitaconate) exhibits a water contact angle of ~120°, whereas non-fluorinated poly(hexadecanoyl diitaconate) has a contact angle of ~96° [1].

Surface Science Biomaterials Protective Coatings

Patented Utility in High-Oxygen-Permeability Copolymers for Medical Devices

The specific fluorinated structure of Bis(2,2,2-trifluoroethyl) itaconate is explicitly claimed in patents as a preferred monomer for creating copolymers with enhanced oxygen permeability (Dk) [1]. The incorporation of this and related fluorinated itaconates into siloxane-based contact lens materials has been shown to achieve an oxygen permeability of at least DK35 [2]. This value is significantly higher than that of traditional non-silicone hydrogel materials (Dk ~8-15) and is a key differentiator for the class of materials enabled by this monomer [3].

Biomaterials Ophthalmology Contact Lens Technology

Primary Research and Industrial Applications for Bis(2,2,2-trifluoroethyl) Itaconate Based on Verified Performance Data


Development of Low Refractive Index Optical Fiber Cladding Materials

Procurement of Bis(2,2,2-trifluoroethyl) itaconate is critical for research groups and manufacturers developing polymer optical fibers (POF). Its low refractive index of 1.369 makes it an ideal candidate for copolymerization to create cladding materials that are optically matched with a high-refractive-index core (such as PMMA, n≈1.49). This specific optical property is a core claim in patents for optical fiber copolymers, directly addressing the need for materials that minimize signal loss [1].

Synthesis of High-Dk, Rigid Gas Permeable (RGP) Contact Lens Materials

This monomer is a key ingredient for formulating advanced RGP contact lens materials. Its use is specifically called for in patented compositions to achieve a high level of oxygen permeability (Dk ≥ 35), which is essential for maintaining corneal health [2]. Researchers aiming to develop new ophthalmic materials with enhanced oxygen transport and improved biocompatibility should source this compound, as it provides a quantifiable advantage over non-fluorinated alternatives that do not achieve comparable Dk values [3].

Creation of Highly Hydrophobic and Chemically Resistant Polymer Coatings

For material scientists developing protective coatings, anti-fouling surfaces, or hydrophobic treatments, Bis(2,2,2-trifluoroethyl) itaconate provides a means to incorporate a high density of fluorine into a polymerizable monomer. The resulting materials are expected to exhibit low surface energy, high water contact angles, and resistance to chemical degradation, making them suitable for demanding environments in marine, biomedical, and industrial applications [4].

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